

Z-Ile-Ile-OH: A Technical Guide to Purity and Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Z-Ile-Ile-OH

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This in-depth technical guide provides a comprehensive overview of the purity and assay of **Z-Ile-Ile-OH** (N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine), a protected dipeptide crucial in synthetic peptide chemistry. This document details the physicochemical properties, methods for assessing purity, and relevant experimental protocols. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Compound Identification and Specifications

Z-Ile-Ile-OH is a dipeptide composed of two L-isoleucine residues with the N-terminus protected by a benzyloxycarbonyl (Z) group. This protecting group is instrumental in preventing unwanted side reactions during peptide synthesis.

Property	Value	Reference
Chemical Name	N-Benzyloxycarbonyl-L-isoleucyl-L-isoleucine	N/A
Synonyms	Z-Ile-Ile-OH	[1]
CAS Number	42538-01-2	[2]
Molecular Formula	C20H30N2O5	[2]
Molecular Weight	378.46 g/mol	[2]
Appearance	White to off-white crystalline powder or powder	[3]
Purity (Typical)	≥98.0%	[4]

Purity and Impurity Profile

The purity of **Z-Ile-Ile-OH** is a critical parameter for its successful application in peptide synthesis. A high-purity starting material ensures the integrity of the final peptide product. The typical purity of commercially available **Z-Ile-Ile-OH** is 98.0% or higher.[4]

Table of Potential Impurities:

Impurity Type	Description	Potential Origin
Diastereomers	Z-D-Ile-L-Ile-OH, Z-L-Ile-D-Ile-OH, Z-D-Ile-D-Ile-OH	Racemization during synthesis; impurities in starting materials.
Unreacted Starting Materials	Z-Ile-OH, L-Isoleucine	Incomplete coupling reaction.
Side-products from Synthesis	Urethane-type byproducts	Can form during the mixed anhydride coupling method.[5]
Residual Solvents	e.g., Dichloromethane, Tetrahydrofuran, Dimethylformamide	Used during synthesis and purification.
Water Content	Adsorbed moisture	Incomplete drying or hygroscopic nature.

Analytical Methods for Purity and Assay

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of **Z-Ile-Ile-OH**.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the primary method for assessing the purity of **Z-Ile-Ile-OH** and separating it from related impurities.[6]

Table of Typical RP-HPLC Parameters:

Parameter	Recommended Condition
Column	C18, 5 μ m, 4.6 x 250 mm
Mobile Phase A	0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B	0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient	20% to 80% B over 20 minutes
Flow Rate	1.0 mL/min
Detection	UV at 220 nm
Injection Volume	10 μ L
Column Temperature	25 $^{\circ}$ C

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are used to confirm the chemical structure and identity of **Z-Ile-Ile-OH**. The spectra provide information about the protons and carbons in the molecule, allowing for structural elucidation.

Table of Typical NMR Parameters:

Parameter	¹ H NMR	¹³ C NMR
Solvent	Chloroform-d (CDCl ₃) or DMSO-d ₆	Chloroform-d (CDCl ₃) or DMSO-d ₆
Concentration	5-10 mg/mL	20-50 mg/mL
Spectrometer Frequency	400 MHz or higher	100 MHz or higher
Internal Standard	Tetramethylsilane (TMS)	Tetramethylsilane (TMS)

Chiral Purity Analysis

The enantiomeric purity of the isoleucine residues is critical. Chiral HPLC is the preferred method for determining the presence of diastereomeric impurities.^{[7][8]} This often involves specialized chiral stationary phases.

Experimental Protocols

Protocol for Purity Determination by RP-HPLC

Objective: To determine the purity of a **Z-Ile-Ile-OH** sample.

Materials:

- **Z-Ile-Ile-OH** sample
- HPLC grade water
- HPLC grade acetonitrile
- Trifluoroacetic acid (TFA)
- HPLC system with UV detector
- C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)

Procedure:

- Mobile Phase Preparation:

- Mobile Phase A: Add 1.0 mL of TFA to 1 L of HPLC grade water.
- Mobile Phase B: Add 1.0 mL of TFA to 1 L of HPLC grade acetonitrile.
- Degas both mobile phases before use.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of the **Z-Ile-Ile-OH** sample.
 - Dissolve the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
- HPLC Analysis:
 - Equilibrate the column with 20% Mobile Phase B for at least 15 minutes.
 - Inject 10 μ L of the prepared sample solution.
 - Run the following gradient:
 - 0-5 min: 20% B
 - 5-25 min: 20% to 80% B (linear gradient)
 - 25-30 min: 80% B
 - 30.1-35 min: 20% B (re-equilibration)
 - Monitor the elution profile at 220 nm.
- Data Analysis:
 - Integrate the peaks in the chromatogram.
 - Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol for Structural Confirmation by ^1H NMR

Objective: To confirm the chemical structure of a **Z-Ile-Ile-OH** sample.

Materials:

- **Z-Ile-Ile-OH** sample (5-10 mg)
- Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6) with TMS
- NMR tube
- NMR spectrometer

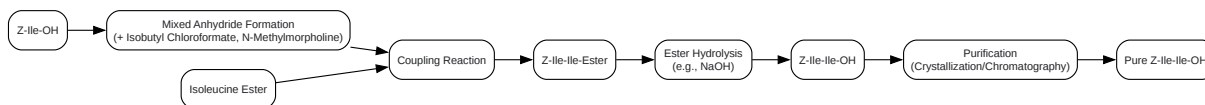
Procedure:

- Sample Preparation:
 - Dissolve the **Z-Ile-Ile-OH** sample in approximately 0.7 mL of the chosen deuterated solvent in a clean, dry vial.
 - Transfer the solution to an NMR tube.
- NMR Acquisition:
 - Place the NMR tube in the spectrometer.
 - Acquire a ^1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis:
 - Process the spectrum (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks and assign the chemical shifts to the corresponding protons in the **Z-Ile-Ile-OH** structure.

Visualizations

Synthesis Workflow

The synthesis of **Z-Ile-Ile-OH** typically involves the coupling of Z-isoleucine with an isoleucine ester, followed by deprotection of the ester group. The mixed anhydride method is a common approach for the coupling step.[9]

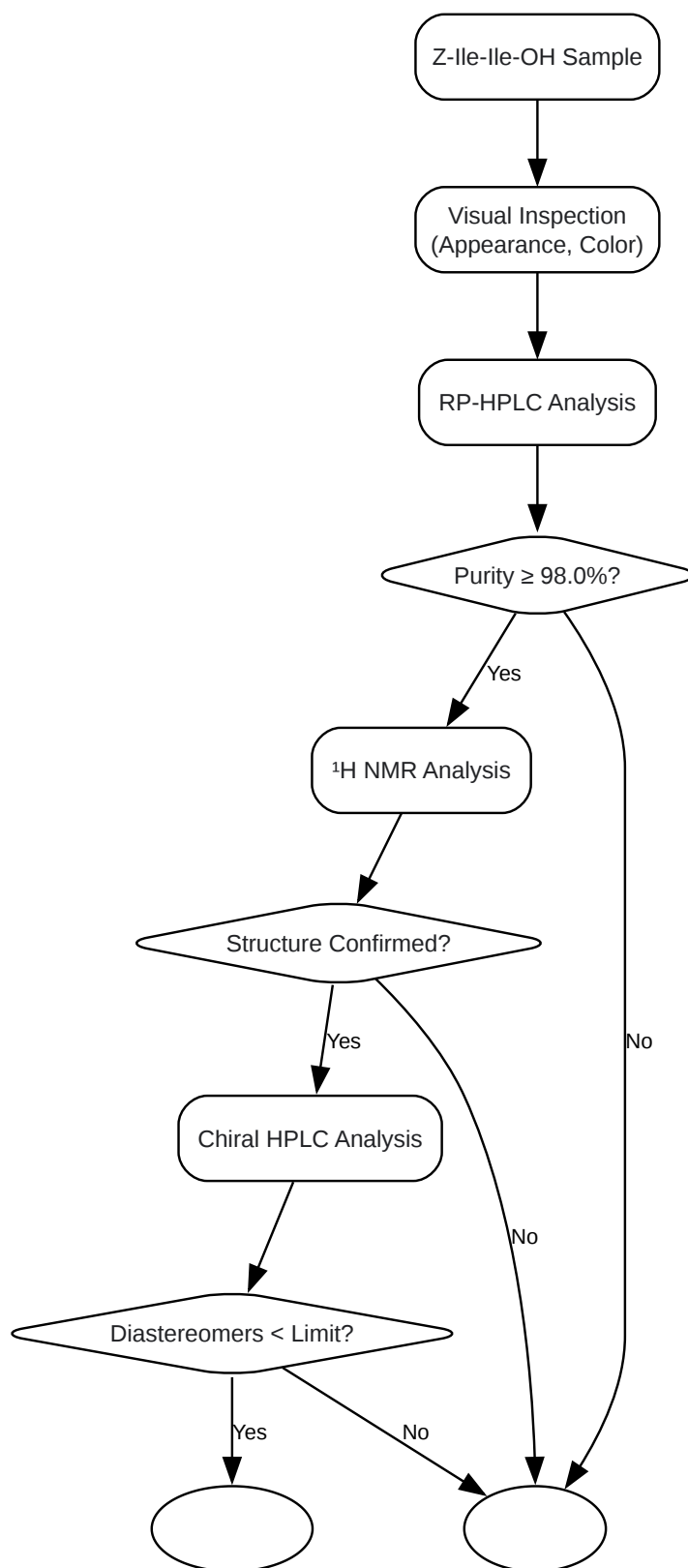


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Caption: General workflow for the synthesis of **Z-Ile-Ile-OH**.

Analytical Workflow for Quality Control

A systematic workflow is essential for the quality control of **Z-Ile-Ile-OH**, ensuring it meets the required specifications before use.



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Caption: Quality control workflow for **Z-Ile-Ile-OH**.

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